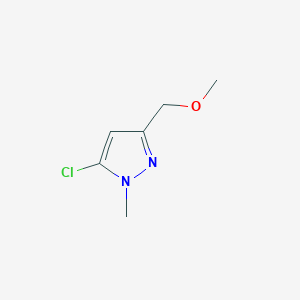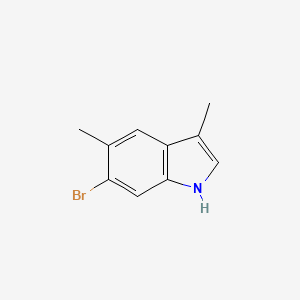
6-Bromo-3,5-dimethylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,5-dimethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,5-dimethylindole typically involves the bromination of 3,5-dimethylindole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the use of greener solvents and catalysts can be explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3,5-dimethylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: 6-Amino-3,5-dimethylindole, 6-Thio-3,5-dimethylindole.
Oxidation: this compound-2-carboxylic acid.
Coupling: Various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,5-dimethylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments, as well as in material science for developing new polymers and composites
Wirkmechanismus
The mechanism of action of 6-Bromo-3,5-dimethylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromoindole
- 5-Bromoindole
- 6-Bromoindole
- 3,5-Dimethylindole
Uniqueness
6-Bromo-3,5-dimethylindole is unique due to the combined presence of bromine and two methyl groups, which confer distinct chemical and biological properties. Compared to other brominated indoles, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10BrN |
|---|---|
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
6-bromo-3,5-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)4-9(6)11/h3-5,12H,1-2H3 |
InChI-Schlüssel |
CABUCKMQAHCJDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)NC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


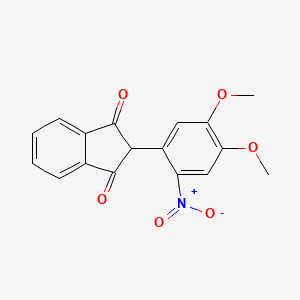

![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

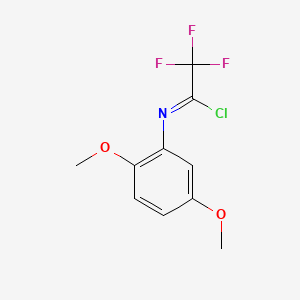
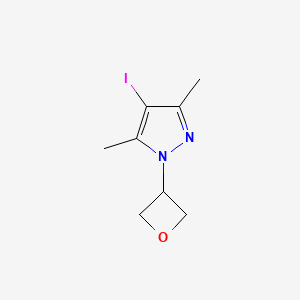
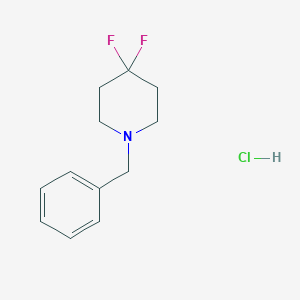
![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

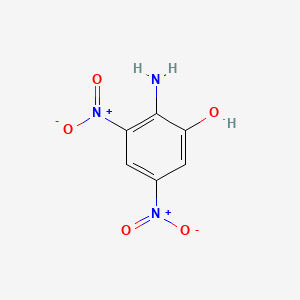
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
